4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C5H5ClN2O2 and a molecular weight of 160.56 . It is a solid substance under normal conditions .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . One of the carbon atoms in the ring is substituted with a chlorine atom and another with a methyl group .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 160.56 . The compound is stable under normal temperature and pressure .Scientific Research Applications
Aurora Kinase Inhibition and Cancer Treatment
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid has been identified as a key component in the synthesis of certain Aurora kinase inhibitors. Aurora kinases are essential for cell division and have been targeted in cancer therapies. A study demonstrates the role of these compounds in inhibiting Aurora A, suggesting potential applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Crystal Structure Analysis
Research has been conducted on the synthesis and crystal structure of related pyrazole derivatives, providing insights into the structural aspects of this compound. This includes studies on its derivatives, elucidating the crystal structure and computational aspects, which are crucial for understanding its chemical behavior and potential applications (Li-qun Shen et al., 2012).
Electrosynthesis Methods
The electrosynthesis of 4-chloro-substituted pyrazolecarboxylic acids, including this compound, has been explored. This research highlights the efficiency of chlorination processes and the influence of different substituents and structures on the yield and properties of the synthesized products (B. V. Lyalin et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-1-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2/c1-8-2-3(6)4(7-8)5(9)10/h2H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFXEYAWDBWTSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10344144 | |
Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84547-85-3 | |
Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84547-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10344144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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